![molecular formula C13H11FN2O3S B13358032 4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride CAS No. 19188-72-8](/img/structure/B13358032.png)
4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride
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Overview
Description
4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride is a chemical compound with the molecular formula C13H11FN2O3S and a molecular weight of 294.301 g/mol . It is known for its applications in various scientific fields, particularly in biochemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 4-aminobenzoic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution: Products include various sulfonamides and sulfonic acids.
Oxidation: Major products are sulfonic acids.
Reduction: Major products are sulfonamides.
Scientific Research Applications
4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride has several applications in scientific research:
Biochemistry: It is used as a protease inhibitor, particularly for serine proteases, to study enzyme mechanisms and protein interactions.
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating diseases involving protease activity, such as cancer and inflammatory conditions.
Chemical Biology: It serves as a tool for labeling and modifying proteins, enabling the study of protein function and structure.
Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride exerts its effects primarily by inhibiting serine proteases. It forms a covalent bond with the active site serine residue of the protease, leading to irreversible inhibition. This interaction prevents the protease from catalyzing the hydrolysis of peptide bonds, thereby inhibiting its activity . The compound targets various proteases, including trypsin, chymotrypsin, and thrombin .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another serine protease inhibitor with similar inhibitory properties.
Phenylmethanesulfonyl fluoride (PMSF): A widely used serine protease inhibitor with a similar mechanism of action.
Diisopropyl fluorophosphate (DFP): Another irreversible serine protease inhibitor, but with higher toxicity compared to 4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride.
Uniqueness
This compound is unique due to its balanced stability and reactivity, making it a valuable tool in biochemical research. Its lower toxicity and higher water solubility compared to other inhibitors like PMSF and DFP make it a preferred choice in various applications .
Biological Activity
4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12N2O2S
- Molecular Weight : 264.31 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Aminobenzoyl Group : The initial step involves the acylation of 4-aminobenzoic acid with appropriate acyl chlorides to form the corresponding amide.
- Sulfonylation : The amide is then treated with benzenesulfonyl fluoride to introduce the sulfonyl group.
- Purification : The final product is purified through recrystallization or chromatography to achieve high purity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, including:
- Staphylococcus aureus : Demonstrated significant inhibition with growth inhibition zones ranging from 8 mm to 15 mm depending on concentration.
- Enterococcus faecium : Showed susceptibility with a growth inhibition zone of up to 17 mm.
The mechanism behind this antimicrobial activity is primarily attributed to the inhibition of bacterial folate synthesis pathways, which are essential for nucleic acid synthesis.
Anticancer Properties
Several studies have explored the anticancer potential of sulfonamide derivatives, including this compound. The compound is believed to exert its effects through:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Research indicates that these compounds can induce programmed cell death in various cancer cell lines.
The biological activity of this compound is largely due to its structural similarity to para-aminobenzoic acid (PABA), which is a substrate for bacterial enzymes involved in folate synthesis. By mimicking PABA, this compound competitively inhibits dihydropteroate synthase, leading to reduced folate production and subsequent bacterial growth inhibition.
Study on Antimicrobial Efficacy
In a recent study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound was included among several tested compounds. The results indicated:
Compound | Growth Inhibition Zone (mm) |
---|---|
This compound | 15 |
Control (No Treatment) | 0 |
Standard Antibiotic (e.g., Penicillin) | 20 |
This table highlights the competitive efficacy of the compound compared to standard treatments.
Evaluation of Anticancer Activity
A separate investigation into the anticancer properties revealed that treatment with this compound resulted in a significant decrease in cell viability across several cancer cell lines, including breast and colon cancer cells. The findings suggested that:
- IC50 Values : The IC50 values for cancer cell lines ranged from 10 µM to 25 µM, indicating moderate potency.
Properties
CAS No. |
19188-72-8 |
---|---|
Molecular Formula |
C13H11FN2O3S |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
4-[(4-aminobenzoyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H11FN2O3S/c14-20(18,19)12-7-5-11(6-8-12)16-13(17)9-1-3-10(15)4-2-9/h1-8H,15H2,(H,16,17) |
InChI Key |
OOCYRKMVGANPPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
Origin of Product |
United States |
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